S-acetyl-PEG4-amine (TFA)

Description

S-Acetyl-PEG4-amine (TFA) is a chemical reagent commonly used in bioconjugation and drug delivery systems. It features a polyethylene glycol (PEG) spacer with four ethylene glycol units (PEG4), an acetyl-protected thiol group (S-acetyl), and a terminal amine group modified with trifluoroacetic acid (TFA) as a counterion. This structure enables its use in forming stable thiol-reactive linkages (e.g., with maleimide or iodoacetyl groups) while improving solubility and biocompatibility via the PEG backbone. Applications include antibody-drug conjugates (ADCs), peptide modifications, and nanoparticle functionalization .

Properties

Molecular Formula |

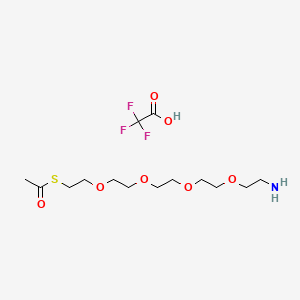

C14H26F3NO7S |

|---|---|

Molecular Weight |

409.42 g/mol |

IUPAC Name |

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7) |

InChI Key |

WAISOMYTZOSUBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:

PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.

Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.

Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG4 linker.

Acetylation and Amidation: Acetylation and amidation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Chemical Reactions Involving S-acetyl-PEG4-amine (TFA)

S-acetyl-PEG4-amine (TFA) participates in a variety of chemical reactions, primarily centered around its acetyl and amine functional groups.

-

Acetylation : The acetyl group can be modified or removed using common reagents like acetic anhydride for acetylation and aqueous acid or base for deacetylation.

-

Amidation : The amine group is utilized for coupling reactions, such as in the synthesis of branched polymeric structures . For instance, it can react with carboxylic acid-bearing polyethylene glycol (PEG) chains .

-

Displacement Reactions : The amine group can undergo displacement reactions, such as introducing a Boc-protected amino group using N-Boc-ethylenediamine .

-

Linker in PROTACs : S-acetyl-PEG4-amine (TFA) functions as a linker connecting two distinct ligands: one for an E3 ubiquitin ligase and another for the target protein, facilitating target protein ubiquitination and degradation via the proteasome pathway .

Reaction Conditions and Reagents

Reactions involving S-acetyl-PEG4-amine (TFA) typically require specific conditions and reagents to ensure optimal yield and purity.

-

Solvents : Dry dimethylformamide (DMF) is commonly used as a solvent .

-

Protective Groups : Fmoc (9-fluorenylmethyloxycarbonyl) is used as a protective group for the amine functionality, which can be removed using piperidine in DMF .

-

Coupling Reagents : N, N′-diisopropylcarbodiimide (DIC) is employed as a coupling reagent to facilitate amide bond formation .

-

Deprotection : Trichloroacetic acid in dichloromethane is used to remove MMt-protective groups .

Role in PROTACs

The primary mechanism of action for S-acetyl-PEG4-amine (TFA) is its role as a linker within PROTACs. PROTACs consist of two distinct ligands connected by the PEG4 linker. By bringing these components into proximity, S-acetyl-PEG4-amine (TFA) facilitates the ubiquitination of target proteins, leading to their degradation via the proteasome pathway.

Table of Reactions and Conditions

Scientific Research Applications

S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

Industry: Used in the development of novel drugs and therapeutic agents

Mechanism of Action

The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:

E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.

Target Protein Ligand: Binds to the target protein.

The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous PEG-amine derivatives and their functional distinctions.

Table 1: Key Properties of S-Acetyl-PEG4-Amine (TFA) and Analogues

Notes:

- Stability : S-Acetyl-PEG4-amine (TFA) requires deprotection (e.g., hydroxylamine) to expose the reactive thiol, limiting its stability compared to maleimide or click chemistry reagents .

- Functionality : Unlike maleimide-PEG4-amine, S-acetyl-PEG4-amine (TFA) avoids premature thiol oxidation but necessitates an additional deprotection step.

- Multivalency: Tri(amino-PEG4-amide)-amine (TFA) supports multi-arm conjugation, a feature absent in linear S-acetyl-PEG4-amine .

Key Research Findings

Thiol Reactivity : S-Acetyl-PEG4-amine (TFA) exhibits slower reaction kinetics than maleimide-PEG4-amine due to the need for deprotection. However, it mitigates off-target thiol interactions in complex biological systems .

Biocompatibility: PEG4 derivatives generally show lower immunogenicity than longer PEG chains (e.g., PEG12), making S-acetyl-PEG4-amine (TFA) suitable for in vivo applications .

Comparative Limitations: Unlike phenoxy-PEG4-amine (a click chemistry reagent), S-acetyl-PEG4-amine (TFA) lacks bioorthogonal reactivity, restricting its use in live-cell labeling .

Limitations of Available Evidence

The provided evidence primarily focuses on transcription factors (Tfap2A/B) in cerebellar development (Evidences 1–10), which are unrelated to PEG-amine chemistry. Data on S-acetyl-PEG4-amine (TFA) is sparse, with only indirect references to PEG4-amine derivatives in bioconjugation contexts (Evidences 11–12). No direct comparative studies or quantitative data (e.g., reaction yields, pharmacokinetics) were identified.

Q & A

Basic: What are the critical considerations for optimizing the solubility of S-acetyl-PEG4-amine (TFA) in aqueous buffers?

S-acetyl-PEG4-amine’s solubility is influenced by its PEG4 spacer and TFA salt form. The PEG4 chain enhances hydrophilicity, but buffer pH and ionic strength must be adjusted to prevent aggregation. For example:

- Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-20 to improve dispersion.

- Avoid high-salt conditions (>150 mM NaCl) unless the TFA counterion is exchanged (e.g., via ion-pair chromatography) to reduce precipitation .

Basic: How should researchers validate the purity of S-acetyl-PEG4-amine (TFA) prior to conjugation experiments?

Employ orthogonal analytical methods:

- Reverse-phase HPLC : Monitor retention time consistency (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at ~425 Da for free base; adjust for TFA adducts).

- ¹H-NMR : Verify PEG4 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and acetyl group presence (δ 2.1 ppm) .

Advanced: How does the TFA salt form impact the stability of S-acetyl-PEG4-amine during long-term storage?

The TFA salt enhances water solubility but introduces hygroscopicity. To mitigate hydrolysis of the acetyl group:

- Store lyophilized powder at –20°C under argon.

- Avoid freeze-thaw cycles in solution; use single-use aliquots.

- Monitor degradation via LC-MS: Acetyl loss manifests as a +42 Da mass shift (free amine formation) .

Advanced: What experimental strategies resolve low conjugation efficiency of S-acetyl-PEG4-amine to thiol-reactive targets?

The acetyl group requires deprotection (e.g., hydroxylamine, pH 8.5) to expose the reactive amine. Common pitfalls:

- Incomplete deprotection : Quantify free amines using Ellman’s assay pre- and post-treatment.

- Competing reactions : Use molar excess (5:1) of S-acetyl-PEG4-amine to target thiols.

- Steric hindrance : Shorten reaction time (<2 hrs) to minimize PEG4 chain entanglement .

Advanced: How can researchers address discrepancies in reported bioactivity of S-acetyl-PEG4-amine conjugates across studies?

Variability often stems from batch-to-batch differences in:

- Acetylation efficiency : Validate via FT-IR (C=O stretch at ~1700 cm⁻¹).

- PEG4 spacer length : SEC-MALS analysis confirms polydispersity index (PDI <1.1 is ideal).

- Buffer compatibility : Pre-screen conjugation buffers for interference (e.g., Tris buffers scavenge reactive species) .

Methodological: What protocols ensure reproducible synthesis of S-acetyl-PEG4-amine (TFA) derivatives for in vivo studies?

Follow a stepwise approach:

Deprotection : Treat with 0.5 M hydroxylamine (pH 8.5, 30 min, RT).

Purification : Dialyze against 0.1 M ammonium bicarbonate (MWCO 500 Da) to remove TFA.

Characterization : Validate via MALDI-TOF MS and dynamic light scattering (DLS) for aggregation .

Methodological: How to design a controlled study evaluating S-acetyl-PEG4-amine’s role in nanoparticle functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.